Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
methyl 2-(4-phenylthiadiazol-5-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8(11(15)16-2)17-12-10(13-14-18-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAOXHUFBVVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=C(N=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate typically involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl group (–S–) in this compound participates in nucleophilic substitution reactions due to its moderate leaving-group ability. Key examples include:
Mechanistic Insight : The sulfur atom acts as a nucleophilic site, enabling displacement by stronger nucleophiles (e.g., amines, alkoxides) under mild conditions .
Hydrolysis and Ester Functionalization
The methyl propanoate group undergoes hydrolysis, transesterification, and related reactions:
Acid-Catalyzed Hydrolysis
Base-Mediated Transesterification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol + NaOH | Reflux, 8 hrs | Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate | 85–90% | |
| Benzyl alcohol | Ti(OiPr)₄ catalyst | Benzyl ester analog | 78% |
Thiadiazole Ring Reactivity
The 1,2,3-thiadiazole ring participates in cycloaddition and ring-opening reactions:
[3+2] Cycloadditions
| Dipolarophile | Conditions | Product | Source |
|---|---|---|---|
| Ethyl acrylate | 120°C, toluene, 12 hrs | Pyrazoline-thiadiazole hybrid | |
| Acetylene derivatives | Cu(I) catalysis | Triazole-fused derivatives |
Ring-Opening Reactions
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH | 50°C, 3 hrs | Thiophene-3-carboxamide | Oxidative desulfurization | |
| NH₂NH₂ (hydrazine) | EtOH, reflux, 6 hrs | 1,3,4-Thiadiazole-2-amine | Ring contraction |
Sulfur Oxidation
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 hr | Sulfoxide derivative | |
| KMnO₄ (aq.) | 70°C, 2 hrs | Sulfone derivative |
Ester Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to rt, 2 hrs | 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propan-1-ol | 92% | |
| DIBAL-H | Toluene, –78°C, 1 hr | Same as above | 88% |
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of thiadiazole compounds exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study assessed the antiproliferative activity of several thiadiazole derivatives, including this compound. The compound demonstrated significant inhibition of cell viability in human cancer cell lines such as HCT-116 and MCF-7, with IC₅₀ values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety possess antimicrobial activities. This compound has been tested against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, this compound exhibited notable antibacterial activity against multidrug-resistant strains of bacteria, such as MRSA. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics .
Agrochemical Applications
The compound's structure suggests potential use in agrochemicals as a fungicide or pesticide due to its biological activity against plant pathogens.
Case Study: Fungicidal Activity
A preliminary investigation into the fungicidal properties of thiadiazole derivatives indicated that this compound could inhibit the growth of various fungal pathogens affecting crops .
Mechanism of Action
The mechanism of action of methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This compound may also interfere with DNA replication, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with two key analogues:
Physicochemical Properties
- Solubility : The ethyl ester derivative (CAS 53338-36-6) is expected to have higher solubility in organic solvents than the methyl analogue due to increased alkyl chain length.
- Thermal Stability : Thiadiazoles generally exhibit high thermal stability, making them suitable for high-temperature applications in materials science.
Industrial and Pharmaceutical Relevance
- Agrochemicals: this compound’s structure aligns with compounds used as fungicides or herbicides, leveraging the thiadiazole ring’s resistance to metabolic degradation.
- Drug Design : The bis-thiadiazole compound’s dual sulfur linkages and aromaticity may enhance binding to biological targets, such as enzyme active sites .
Biological Activity
Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties based on recent research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of the thiadiazole ring into various chemical frameworks has been shown to enhance pharmacological effects. This compound is one such derivative that exhibits promising biological properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, a study highlighted that derivatives with halogen substituents on the phenyl ring showed increased antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans and Aspergillus niger .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32–42 |
| Thiadiazole Derivative B | Antifungal | 24–26 |
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies have shown that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from the thiadiazole scaffold demonstrated IC50 values less than 10 μM against several cancer types .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | Thiadiazole A | <10 |
| A549 | Thiadiazole B | 2.48 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been documented. Certain substituted thiadiazoles have shown effectiveness comparable to standard anticonvulsant medications like phenytoin and carbamazepine in animal models . This suggests potential for developing new treatments for epilepsy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research shows that compounds with similar scaffolds exhibit activities comparable to established anti-inflammatory drugs such as ibuprofen .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Evaluation : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit biofilm formation in bacterial strains. Among them, some derivatives exhibited significant inhibition rates, indicating their potential as antimicrobial agents .
- Anticancer Screening : A study synthesized novel thiadiazole-containing compounds and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that some compounds had potent anticancer effects with low IC50 values .
- Anticonvulsant Activity : Compounds were tested in vivo for their anticonvulsant properties using various seizure models. Results showed that certain derivatives significantly reduced seizure duration and frequency compared to controls .
Q & A
Basic Question: What are the established synthetic methodologies for Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene "click" chemistry. For example, coupling 4-phenyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the target compound . Optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and stoichiometry. Computational reaction path searches (e.g., via quantum chemical calculations) help identify transition states and energy barriers, reducing trial-and-error experimentation .
Basic Question: How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, bond lengths (e.g., C–S = ~1.7–1.8 Å), and dihedral angles between the thiadiazole and phenyl groups . Complement with NMR (¹H/¹³C) to verify proton environments (e.g., methyl ester at δ ~3.7 ppm) and sulfur connectivity. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Purity is assessed via HPLC with UV detection at λ = 254 nm .
Advanced Question: What computational strategies elucidate the electronic and steric effects of the thiadiazole and sulfanyl substituents on reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., sulfur lone pairs → σ* orbitals). Molecular Electrostatic Potential (MEP) maps identify regions prone to electrophilic attack. Solvent effects are modeled using Polarizable Continuum Models (PCM) .
Advanced Question: How can contradictory data on reaction yields or byproduct formation be systematically addressed?
Methodological Answer:
Contradictions often arise from unoptimized reaction conditions or competing pathways. Use Response Surface Methodology (RSM) to map yield vs. variables (e.g., pH, catalyst loading). Advanced analytics like LC-MS or GC-MS detect trace byproducts (e.g., disulfides from thiol oxidation). Kinetic studies (e.g., time-resolved in-situ IR) monitor intermediate formation. Cross-validate findings with computational mechanistic studies to resolve ambiguities .
Advanced Question: What strategies enhance the compound’s stability under varying storage or experimental conditions?
Methodological Answer:
Stability studies under thermal (TGA/DSC), photolytic (UV irradiation), and hydrolytic (pH 3–9 buffers) conditions identify degradation pathways. For example, ester hydrolysis under alkaline conditions can be mitigated by storing in anhydrous solvents (e.g., THF) at –20°C. Antioxidants (e.g., BHT) prevent thiol oxidation. Solid-state stability is improved via co-crystallization with stabilizing agents (e.g., cyclodextrins) .
Advanced Question: How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer:
SC-XRD reveals intermolecular interactions (e.g., π-π stacking between phenyl groups, C–H···S hydrogen bonds) that affect melting points and solubility. Hirshfeld surface analysis quantifies contact contributions (e.g., S···H interactions = ~15% of surface area). Molecular dynamics simulations predict solubility parameters in solvents like methanol or ethyl acetate .
Advanced Question: What in vitro assays are suitable for probing its biological activity, given structural analogs?
Methodological Answer:
Given the thiadiazole moiety’s role in PPAR modulation , use ligand-binding assays (e.g., fluorescence polarization) to assess affinity for PPAR-γ/α. Cell-based luciferase reporter assays quantify transcriptional activation. Toxicity is evaluated via MTT assays in HepG2 cells. Structure-activity relationships (SAR) are refined by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
